![molecular formula C16H22N2O2 B13517219 benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13517219.png)
benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate is a chemical compound with the molecular formula C16H22N2O2 and a molecular weight of 274.3581 . This compound is characterized by its bicyclic structure, which includes a benzyl group and an aminocarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate can be achieved through several synthetic routes. . The reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group or the amine group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate can be compared with other similar compounds, such as:
Benzyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate: This compound has a similar structure but with a different bicyclic framework, leading to different chemical and biological properties.
8-Azabicyclo[3.2.1]octane derivatives: These compounds are part of the tropane alkaloid family and have distinct biological activities.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both benzyl and aminocarbamate groups, which confer unique chemical reactivity and biological interactions.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl N-(5-amino-2-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c17-14-8-13-7-6-12(14)9-15(13)18-16(19)20-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10,17H2,(H,18,19) |
InChI Key |
YOAZRSOTRCFJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1CC2N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


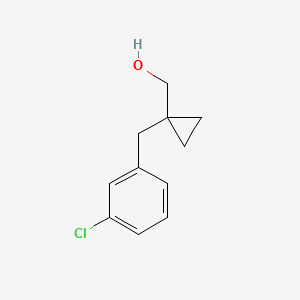
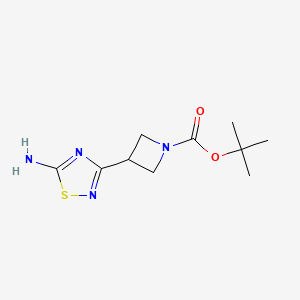
![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
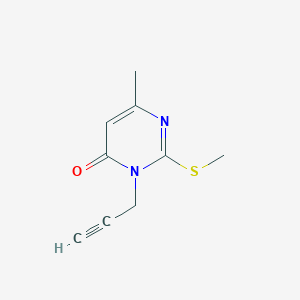
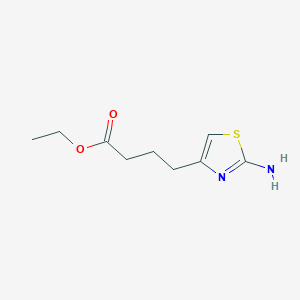

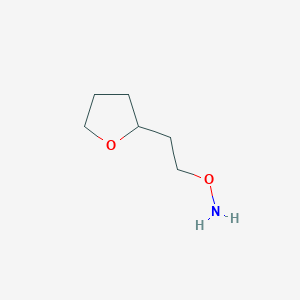
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
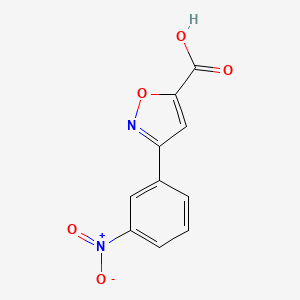
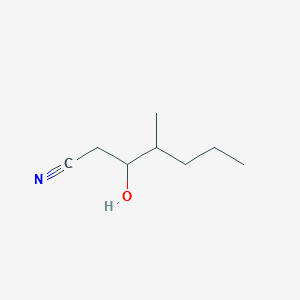

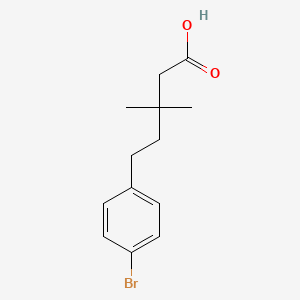
![2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride](/img/structure/B13517217.png)
